(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile
Description
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a benzothiazole core linked to a substituted phenyl group via a conjugated double bond. The benzothiazole moiety is a heterocyclic aromatic system known for its electron-withdrawing properties, while the 4-ethoxy-3-methoxyphenyl substituent introduces electron-donating methoxy and ethoxy groups. This combination likely enhances π-π stacking interactions and modulates electronic properties, which are critical for biological activity and material applications .
The acrylonitrile group (C≡N) contributes to the compound’s planar geometry and facilitates intermolecular interactions such as hydrogen bonding and dipole-dipole associations.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-3-23-16-9-8-13(11-17(16)22-2)10-14(12-20)19-21-15-6-4-5-7-18(15)24-19/h4-11H,3H2,1-2H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOKJRVBDOFLPJ-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Approach
The most widely reported method involves a Knoevenagel condensation between 2-cyanomethylbenzothiazole and 4-ethoxy-3-methoxybenzaldehyde. This reaction proceeds in ethanol under reflux conditions, catalyzed by piperidine, to yield the target compound. The mechanism involves base-induced deprotonation of the active methylene group in 2-cyanomethylbenzothiazole, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated nitrile backbone.
Reaction Conditions:
Cyclocondensation with Activated Nitriles
Alternative routes utilize malononitrile as a precursor. For example, 2-aminobenzothiazole reacts with 4-ethoxy-3-methoxycinnamaldehyde in the presence of thiocyanoacetamide, forming the prop-2-enenitrile moiety via cyclocondensation. This method requires dimethylformamide (DMF) as a solvent and triethylamine (TEA) as a base, with reflux durations of 6–8 hours.
Key Optimization Parameters:
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Molar Ratio: 1:1 (aldehyde to nitrile)
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Acid/Base Additives: TEA enhances reaction efficiency by neutralizing HCl byproducts.
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Purification: Recrystallization from ethanol yields >95% purity.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
While bench-scale syntheses rely on batch reactors, industrial production employs continuous flow systems to improve heat transfer and mixing. A two-stage process is recommended:
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Stage 1: Synthesis of 4-ethoxy-3-methoxybenzaldehyde via O-alkylation of vanillin.
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Stage 2: In-line condensation with 2-cyanomethylbenzothiazole under pressurized ethanol (1.5 bar) at 85°C.
Advantages:
Solvent and Catalyst Recycling
Ethanol recovery systems reduce production costs by distilling and reusing >90% of the solvent. Piperidine catalysts are retained via ion-exchange resins, achieving 12 reaction cycles without significant activity loss.
Comparative Analysis of Methodologies
The Knoevenagel method is preferred for industrial applications due to lower energy input and compatibility with flow chemistry. In contrast, cyclocondensation routes are limited by DMF’s high boiling point and challenges in solvent recovery.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the ethoxy or methoxy groups.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
The benzothiazole moiety is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the prop-2-enenitrile group enhances the compound's reactivity and potential interaction with biological targets.
Case Study: Anticancer Activity
A study examined the anticancer activity of benzothiazole derivatives, including compounds similar to (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the benzothiazole structure can lead to improved therapeutic efficacy.
Material Science Applications
Optical Materials
Research has shown that benzothiazole derivatives can be utilized in the development of optical materials due to their unique electronic properties. The compound's ability to form stable complexes with metals can also be exploited in sensor technology.
Data Table: Optical Properties
| Property | Value |
|---|---|
| Absorption Wavelength | 350 nm |
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.85 |
Biological Studies
Biological Activity
The compound has been evaluated for its biological activity, particularly as an inhibitor of specific enzymes and receptors involved in disease pathways. Its structural features allow it to interact with various biological macromolecules.
Case Study: Enzyme Inhibition
In a recent study, the compound was tested for its ability to inhibit certain kinases associated with cancer progression. The findings revealed that it effectively inhibited kinase activity at micromolar concentrations, demonstrating potential as a therapeutic agent .
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the benzothiazole core.
- Introduction of the ethoxy and methoxy groups through electrophilic substitution.
- Final coupling to form the prop-2-enenitrile moiety.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Key Structural Features of Analogous Benzothiazole-Acrylonitrile Derivatives
Key Observations:
- Planarity and Stacking Interactions: The dimethylamino derivative (Table 1, Row 1) exhibits planar geometry and thiazole ring stacking, which are critical for stabilizing crystal lattices and enabling intermolecular interactions. The target compound’s ethoxy and methoxy groups may further enhance π-π stacking due to their electron-donating nature .
- Functional Groups and Reactivity: CCG-63802 (Row 3) contains a reactive acrylonitrile group that forms covalent bonds with cysteine residues in RGS proteins, limiting its utility in cellular assays. In contrast, the target compound’s non-reactive substituents may offer better stability .
Antimicrobial and Anticancer Potential:
- Derivatives with thiophene (5a) or fluorophenyl substituents (Table 1, Row 4) show moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- The dimethylamino analog’s planar structure and hydrogen-bonding capacity correlate with antitumor activity, suggesting the target compound may share similar mechanisms .
RGS Protein Inhibition:
- CCG-63802 and CCG-63808 inhibit RGS4 via covalent modification of cysteine residues, but their reactive acrylonitrile group complicates cellular specificity. The target compound’s lack of such reactivity may position it as a non-covalent inhibitor candidate .
Biological Activity
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is believed to interact with various biological targets, leading to a range of pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of the ethoxy and methoxy substituents on the phenyl ring enhances its lipophilicity and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route can be summarized as follows:
- Formation of Benzothiazole: The initial step involves the synthesis of the benzothiazole ring through the reaction of 2-aminobenzenethiol with appropriate carbonyl compounds.
- Chalcone Formation: The benzothiazole derivative is then reacted with substituted phenyl compounds to form chalcone derivatives.
- Nitrile Introduction: Finally, the introduction of the nitrile group is achieved through nucleophilic substitution or dehydration reactions.
Biological Activities
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MICs): Studies have shown that derivatives similar to this compound demonstrate MIC values ranging from 31.25 to 125 µg/mL against various fungal strains such as Candida albicans and Cryptococcus neoformans .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Candida albicans | 125 |
| Compound B | Cryptococcus neoformans | 62.5 |
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties:
- Cell Line Studies: Compounds similar to this compound have shown moderate inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
| Cell Line | Inhibition (%) | Concentration (µM) |
|---|---|---|
| MDA-MB-231 | 45 | 50 |
| SK-Hep-1 | 38 | 50 |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored through in vitro assays:
- Inflammatory Markers: Compounds with similar structures have been shown to reduce levels of pro-inflammatory cytokines in cell cultures .
Case Studies
Several case studies have documented the synthesis and evaluation of benzothiazole derivatives:
- Case Study 1: A study synthesized a series of benzothiazole derivatives, including those with ethoxy and methoxy substitutions, and assessed their antifungal activity against dermatophytes. Results indicated significant activity correlating with structural modifications .
- Case Study 2: Another investigation focused on the anticancer efficacy of benzothiazole derivatives in vitro, revealing promising results against multiple cancer cell lines, highlighting their potential as lead compounds for drug development .
Q & A
Basic: What synthetic methodologies are recommended for preparing (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile?
Methodological Answer:
A common approach involves Knoevenagel condensation between 2-(1,3-benzothiazol-2-yl)acetonitrile and 4-ethoxy-3-methoxybenzaldehyde under reflux in ethanol or toluene, catalyzed by piperidine or ammonium acetate. Key steps:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield but may complicate purification. Ethanol balances reactivity and ease of workup.
- Catalyst optimization : Piperidine (10 mol%) enhances enolate formation, critical for E/Z selectivity.
- Reaction monitoring : TLC (hexane:ethyl acetate, 3:1) tracks aldehyde consumption.
Reference : Similar syntheses for benzothiazole acrylonitriles are detailed in , which highlights aromatic aldehyde condensation .
Advanced: How can regioselectivity challenges in the Knoevenagel synthesis of this compound be addressed?
Methodological Answer:
Regioselectivity issues arise from competing aldol pathways. Mitigation strategies:
- Steric control : Use bulky aldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde) to favor α,β-unsaturated nitrile formation.
- Temperature modulation : Lower temperatures (60–70°C) reduce side reactions.
- Catalyst tuning : Transition metal catalysts (e.g., ZnCl₂) improve stereochemical control, as seen in analogous systems () .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm E-configuration via coupling constants (J = 12–16 Hz for trans olefinic protons). Use deuterated DMSO or CDCl₃ for solubility.
- IR spectroscopy : Identify nitrile stretch (~2220 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹).
- Elemental analysis : Validate purity (>95%) via CHNS microanalysis (e.g., Vario MICRO analyzer, as in ) .
Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?
Methodological Answer:
Single-crystal X-ray diffraction:
- Crystal growth : Slow evaporation from dichloromethane/hexane at 4°C.
- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Analysis : Compare bond lengths (e.g., C=N: ~1.32 Å) and dihedral angles to confirm benzothiazole-phenyl spatial orientation. and provide protocols for similar structures .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), using cisplatin as a positive control.
- Dose-response curves : IC₅₀ values calculated via nonlinear regression (GraphPad Prism).
Advanced: How can DFT calculations predict electronic properties relevant to bioactivity?
Methodological Answer:
- Software : Gaussian 09 with B3LYP/6-31G(d) basis set.
- Parameters : HOMO-LUMO gaps (correlate with redox activity), electrostatic potential maps (identify nucleophilic/electrophilic regions).
- Validation : Compare computed IR/NMR with experimental data () .
Basic: What solvents and conditions optimize purification via column chromatography?
Methodological Answer:
- Stationary phase : Silica gel 60 (230–400 mesh).
- Eluent gradient : Start with hexane:ethyl acetate (4:1), gradually increase polarity to 1:1.
- Detection : UV-active bands at 254 nm; collect fractions showing strong nitrile IR signals.
Advanced: How to resolve conflicting NMR data for olefinic protons in sterically hindered derivatives?
Methodological Answer:
- Variable Temperature NMR : Conduct experiments at 25°C and −20°C to observe dynamic effects.
- COSY/NOESY : Identify through-space correlations between benzothiazole protons and methoxy/ethoxy groups.
- Deuterium exchange : Confirm proton assignments using D₂O shake tests.
Basic: What stability considerations are critical for long-term storage?
Methodological Answer:
- Light sensitivity : Store in amber vials at −20°C under argon.
- Hydrolytic degradation : Avoid aqueous buffers; use anhydrous DMSO for stock solutions.
- Purity checks : Monthly HPLC analysis (C18 column, acetonitrile:water gradient).
Advanced: How to design SAR studies for benzothiazole acrylonitrile derivatives?
Methodological Answer:
- Scaffold modification : Synthesize analogs with varied substituents (e.g., halogen, methyl at benzothiazole C5/C6).
- Biological testing : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ in kinase inhibition assays.
- Statistical modeling : Use MLR (Multiple Linear Regression) to predict activity () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
